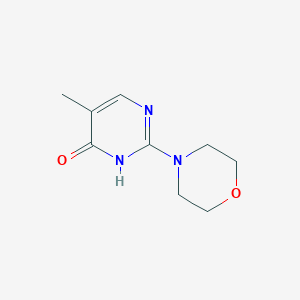

5-Methyl-2-morpholinopyrimidin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

57465-72-2 |

|---|---|

Molecular Formula |

C9H13N3O2 |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

5-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H13N3O2/c1-7-6-10-9(11-8(7)13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11,13) |

InChI Key |

VJXABEQEPXZWJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(NC1=O)N2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Methyl 2 Morpholinopyrimidin 4 One Architectures

Established Synthetic Pathways to Pyrimidinone Core Structures

The construction of the pyrimidinone core is the foundational step in synthesizing the target molecule. A variety of methods have been established, with condensation reactions being the most prevalent. These strategies typically involve the cyclization of acyclic precursors containing the necessary nitrogen and carbon atoms.

One of the most well-known methods for synthesizing dihydropyrimidinones is the Biginelli reaction . This one-pot multicomponent reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. jmchemsci.comderpharmachemica.com The reaction provides a straightforward route to highly functionalized dihydropyrimidinones, which can then be oxidized to the corresponding pyrimidinones. jmchemsci.com

Alternative strategies include [3+3] cycloaddition reactions. For instance, polysubstituted 5-aminopyrimidines can be synthesized from α-azidovinyl ketones and amidines in the presence of a base. mdpi.com Another approach involves the coupling of acid chlorides with terminal alkynes, followed by the addition of amidinium salts to the intermediate alkynones, which yields pyrimidines under mild conditions. organic-chemistry.org Furthermore, pyrimidinone-containing bisheteroarenes have been synthesized through the reaction of active methylene (B1212753) compounds with nitrogen-containing precursors like amidines or thiourea. rsc.org These varied condensation and cycloaddition reactions offer a robust toolbox for creating the fundamental pyrimidinone skeleton. nih.gov

Table 1: Comparison of Selected Synthetic Pathways to Pyrimidinone Cores

| Synthetic Method | Key Reactants | Typical Conditions | Core Structure | Reference(s) |

|---|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid catalyst (e.g., ZrCl₄), Reflux | 3,4-Dihydropyrimidin-2(1H)-one | derpharmachemica.com, jmchemsci.com |

| [3+3] Cycloaddition | α-Azidovinyl Ketones, Amidines | Base (e.g., K₂CO₃), Anhydrous DMF | Polysubstituted Pyrimidine (B1678525) | mdpi.com |

| Alkynone Cyclization | Acid Chlorides, Terminal Alkynes, Amidinium Salts | Sonogashira coupling conditions | Substituted Pyrimidine | organic-chemistry.org |

| Active Methylene Condensation | Active Methylene Compound, Amidine/Thiourea | Water or organic solvents | Pyrimidinone | rsc.org |

Regiospecific Introduction of the Morpholine (B109124) Substituent

Once the pyrimidinone core is formed, the next critical step is the introduction of the morpholine moiety at the C2 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The strategy requires a pyrimidinone precursor bearing a suitable leaving group, most commonly a halogen (e.g., chlorine), at the C2 position.

The synthesis often begins with a precursor like 2,4-dichloropyrimidine, which can be selectively functionalized. For example, in the synthesis of related morpholinopyrimidine derivatives, a key step involves refluxing a 2,4,6-trichloropyrimidine (B138864) or a similar chlorinated precursor with morpholine. nih.govfrontiersin.org The greater reactivity of the chlorine atoms at the C2 and C4 positions allows for substitution by nucleophiles. By carefully controlling the reaction conditions (e.g., temperature, stoichiometry), morpholine can be directed to attack the C2 position, displacing the chloride ion to form the C-N bond. In many reported syntheses of 2-substituted pyrimidines, an excess of the amine nucleophile is used to drive the reaction to completion. nih.gov This method is a reliable and widely used approach for installing amine-based substituents, including morpholine, onto the pyrimidine ring. mdpi.comfrontiersin.org

Methodologies for Methylation at the C5 Position of the Pyrimidine Ring

The introduction of a methyl group at the C5 position of the pyrimidine ring is a key step in defining the target compound's structure. In biological systems, the methylation of the C5 position of cytosine, a pyrimidine derivative, is a common epigenetic modification catalyzed by DNA methyltransferases using S-adenosylmethionine (SAM) as the methyl donor. researchgate.netnih.gov While this biological process provides a conceptual basis, chemical synthesis requires different reagents and strategies.

In synthetic organic chemistry, the C5 position of pyrimidines and related heterocycles can be methylated through several routes. One common approach involves starting with a precursor that already contains the C5-methyl group. For instance, in a Biginelli-type reaction, using ethyl 2-methylacetoacetate (B1246266) instead of ethyl acetoacetate (B1235776) would directly incorporate the methyl group at the desired position in the final pyrimidinone ring.

Synthetic Routes for Novel 5-Methyl-2-morpholinopyrimidin-4-one Derivatives

The development of novel derivatives of the this compound scaffold is crucial for exploring its chemical space and potential applications. Several modern synthetic strategies, including multi-component reactions, cross-coupling reactions, and cyclocondensation approaches, are employed for this purpose.

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step by combining three or more reactants. nih.gov This approach is particularly appealing for generating libraries of pyrimidine derivatives. mdpi.com The Hantzsch and Biginelli reactions are classic examples of MCRs used to form nitrogen-containing heterocycles. mdpi.commdpi.com

For the synthesis of novel this compound derivatives, an MCR could be designed by varying the initial components. For example, a modified Biginelli reaction using a morpholine-containing guanidine (B92328) derivative in place of urea would directly install the 2-morpholino group. By systematically changing the aldehyde and β-dicarbonyl components, a wide range of substituents can be introduced at other positions on the pyrimidine ring. jmchemsci.commdpi.com The use of MCRs offers significant advantages in terms of efficiency, atom economy, and the rapid generation of structural diversity. derpharmachemica.comresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for the peripheral diversification of heterocyclic cores, including pyrimidinones. researchgate.netibmmpeptide.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the ring, provided a suitable handle like a halogen or triflate is present. nih.gov

Commonly used cross-coupling reactions for this purpose include:

Suzuki-Miyaura Coupling: Reacts a halo-pyrimidinone with a boronic acid or ester to introduce new aryl or alkyl groups. nih.gov

Sonogashira Coupling: Couples a halo-pyrimidinone with a terminal alkyne, introducing alkynyl substituents. researchgate.netnih.gov

Buchwald-Hartwig Amination: Forms new C-N bonds by reacting a halo-pyrimidinone with various amines. nih.govrsc.org

By first synthesizing a halogenated (e.g., 6-bromo-5-methyl-2-morpholinopyrimidin-4-one) intermediate, these cross-coupling reactions can be used to introduce a wide array of functional groups at the C6 position, leading to a diverse library of novel derivatives. ibmmpeptide.comnih.gov

Table 2: Cross-Coupling Reactions for Pyrimidine Diversification

| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Halo-pyrimidine + Organoboron Reagent | Pd(PPh₃)₄, Base (e.g., Cs₂CO₃) | C-C (Aryl, Alkyl) | nih.gov, researchgate.net |

| Sonogashira | Halo-pyrimidine + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) | nih.gov, researchgate.net |

| Buchwald-Hartwig | Halo-pyrimidine + Amine | Pd catalyst, Ligand (e.g., BINAP) | C-N | nih.gov, ibmmpeptide.com |

Cyclocondensation reactions, which form a ring via the condensation of two or more molecules with the elimination of a small molecule like water or ammonia, are fundamental to heterocyclic synthesis. researchgate.net These methods can be adapted to produce novel derivatives by strategically modifying the building blocks.

For instance, the reaction of 1,3-dicarbonyl compounds with amidines is a classic route to pyrimidines. By employing a diverse range of substituted 1,3-dicarbonyls and substituted morpholino-amidines, a variety of pyrimidinone derivatives can be accessed. The reaction conditions, such as the choice of solvent and catalyst (acidic or basic), can influence the reaction pathway and final product. researchgate.net This approach allows for the systematic modification of the pyrimidine core's substitution pattern, providing a flexible strategy for generating new analogs of this compound.

Characterization of Synthesized Analogues in Academic Contexts

The characterization of newly synthesized analogues of this compound is a critical step in academic research to elucidate their structure and evaluate their biological potential. Standard analytical techniques such as FT-IR, ¹H NMR, and elemental analysis are routinely used to confirm the chemical structures of the synthesized compounds. researchgate.net

In the context of biological evaluation, these analogues have been investigated for various therapeutic applications, including anti-inflammatory and anticancer activities. nih.govnih.gov

Anti-inflammatory Activity:

A series of morpholinopyrimidine derivatives were synthesized and evaluated for their anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govscispace.com The most active compounds, notably V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol) and V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol), were found to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations. nih.govresearchgate.net Further studies revealed that these compounds significantly reduced the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of the inflammatory response. nih.govresearchgate.netscispace.com Molecular docking studies suggested a strong affinity of these compounds for the active sites of iNOS and COX-2. nih.govresearchgate.net

| Compound | Target | Activity | Reference |

|---|---|---|---|

| V4 | NO Production | Inhibits production in LPS-stimulated RAW 264.7 cells | nih.govscispace.com |

| V8 | NO Production | Inhibits production in LPS-stimulated RAW 264.7 cells | nih.govscispace.com |

| V4 & V8 | iNOS & COX-2 | Dramatically reduced mRNA and protein expression | nih.govresearchgate.netscispace.com |

Anticancer Activity:

Novel morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as potential dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer. nih.gov These compounds were screened for their antiproliferative activity by the National Cancer Institute (NCI). nih.gov The Schiff base analogues, particularly compounds 12b and 12d , demonstrated the most potent antitumor activity. nih.gov Compound 12b exhibited excellent activity against the leukemia SR cell line, with a very low IC₅₀ value. nih.gov These compounds were also shown to significantly inhibit PI3Kα, PI3Kβ, PI3Kδ, and mTOR. nih.gov Further mechanistic studies indicated that compounds 12b and 12d induce apoptosis and cause a G2/M cell cycle arrest in leukemia SR cells. nih.gov

| Compound | Cell Line | Antiproliferative Activity (IC₅₀) | Enzyme Inhibition (IC₅₀) | Reference |

|---|---|---|---|---|

| 12b | Leukemia SR | 0.10 ± 0.01 µM | PI3Kα: 0.17 ± 0.01 µM PI3Kβ: 0.13 ± 0.01 µM PI3Kδ: 0.76 ± 0.04 µM mTOR: 0.83 ± 0.05 µM | nih.gov |

| 12d | Leukemia SR | 0.09 ± 0.01 µM | PI3Kα: 1.27 ± 0.07 µM PI3Kβ: 3.20 ± 0.16 µM PI3Kδ: 1.98 ± 0.11 µM mTOR: 2.85 ± 0.17 µM | nih.gov |

Preclinical Pharmacological Activities and Biological Potentials of 5 Methyl 2 Morpholinopyrimidin 4 One Derivatives

Anticancer and Antiproliferative Activities

The quest for novel therapeutic agents to combat cancer has led to the investigation of a wide array of synthetic compounds. Among these, 5-Methyl-2-morpholinopyrimidin-4-one derivatives have shown promising results in inhibiting cancer cell growth and inducing cell death through various mechanisms.

Inhibition of Cellular Proliferation in Cancer Cell Lines

A significant body of research has demonstrated the potent antiproliferative effects of this compound derivatives across a range of human cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro.

Notably, certain Schiff base analogs of morpholinopyrimidine-5-carbonitrile have exhibited exceptional antitumor activity. For instance, compounds designated as 12b and 12d were found to be highly effective against the leukemia SR cell line, with IC50 values of 0.10 ± 0.01 μM and 0.09 ± 0.01 μM, respectively. nih.gov The antiproliferative activity of these derivatives is often linked to their ability to inhibit key signaling pathways, such as the PI3K/mTOR pathway. nih.gov

Further studies on other derivatives have revealed varied but significant cytotoxic potential. For example, a series of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates showed promising activity against breast cancer cell lines. One derivative demonstrated a potent antiproliferative effect on the MCF-7 cell line with an IC50 of 0.013 µM. mdpi.com Another compound in the same series showed the highest activity against the MDA-MB-231 cell line with an IC50 of 0.056 µM. mdpi.com

The substitution pattern on the pyrimidine (B1678525) ring plays a crucial role in determining the anticancer efficacy. For instance, the introduction of a substituted heterocycle at position 2 of the morpholinopyrimidine core has been shown to enhance anticancer activity. nih.gov Pyrazolo analogs have demonstrated moderate effects against renal cancer cell lines such as A498, RXF-393, and UO-31. nih.gov

Table 1: Antiproliferative Activity of this compound Derivatives in Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 12b | Leukemia SR | 0.10 ± 0.01 |

| 12d | Leukemia SR | 0.09 ± 0.01 |

| Compound 2 (thieno[2,3-d]pyrimidine) | MCF-7 (Breast) | 0.013 |

| Compound 2 (thieno[2,3-d]pyrimidine) | MDA-MB-231 (Breast) | 0.056 |

| Compound 3 (thieno[2,3-d]pyrimidine) | MCF-7 (Breast) | 0.023 |

| Compound T10 (m-(4-morpholinoquinazolin-2-yl)benzamide) | HCT-116 (Colon) | <4 |

| Compound T10 (m-(4-morpholinoquinazolin-2-yl)benzamide) | MCF-7 (Breast) | <4 |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Beyond inhibiting proliferation, a key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Several derivatives of this compound have been shown to trigger apoptosis through various molecular pathways.

One of the primary mechanisms implicated is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth. nih.govnih.gov Inhibition of this pathway can lead to the induction of apoptosis. nih.govnih.gov For example, compounds 12b and 12d were shown to promote apoptosis in leukemia SR cells, an effect confirmed by Annexin-V and propidium (B1200493) iodide double labeling. nih.gov

In addition to apoptosis, these derivatives can also interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific phases. A common observation is the arrest of cancer cells in the G2/M phase of the cell cycle. nih.govnih.govnih.gov This arrest prevents the cells from entering mitosis and undergoing cell division. For instance, compounds 12b and 12d were found to cause a G2/M cell cycle arrest in the leukemia SR cell line. nih.gov This effect is often associated with the modulation of key cell cycle regulatory proteins. The down-regulation of checkpoint proteins like cyclin B1 is well-correlated with G2/M arrest. nih.gov Furthermore, the induction of the cyclin-dependent kinase inhibitor p21 and the tumor suppressor protein p53 can also contribute to this cell cycle blockade. nih.gov

Some derivatives have been observed to induce cell cycle arrest in both the G0/G1 and G2/M phases in cell lines such as HCT-116. nih.gov The ability of these compounds to induce both apoptosis and cell cycle arrest underscores their multifaceted approach to combating cancer cell growth.

Effects on Specific Cancer Types in Preclinical Models

The promising in vitro results of this compound derivatives have prompted their evaluation in preclinical in vivo models. These studies are crucial for assessing the potential therapeutic efficacy of these compounds in a more complex biological system.

One such study involved a derivative from the m-(4-morpholinoquinazolin-2-yl)benzamide series, compound T10, which was tested in a mice S180 homograft model. nih.gov The results from this preclinical model demonstrated that compound T10 could effectively inhibit tumor growth in vivo. nih.gov This finding provides a direct link between the in vitro antiproliferative and pro-apoptotic activities of the compound and its potential as an anticancer agent in a living organism.

The antitumor effects observed in these preclinical models are often attributed to the compound's ability to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, which was also confirmed in the in vivo setting for compound T10. nih.gov These in vivo studies are a critical step in the drug development pipeline, providing the necessary evidence to support the progression of these promising compounds into further clinical investigation.

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in a variety of diseases. Certain derivatives of this compound have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory mediators in macrophage models.

Modulation of Nitric Oxide Production in Macrophage Models

Nitric oxide (NO) is a critical signaling molecule in the inflammatory process. While it has protective roles, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages can contribute to tissue damage in chronic inflammatory conditions. Therefore, the inhibition of NO production is a key target for anti-inflammatory therapies.

Several studies have utilized the murine macrophage cell line RAW 264.7, stimulated with lipopolysaccharide (LPS), as a standard in vitro model to screen for anti-inflammatory agents. nih.govnih.gov In this model, LPS stimulation leads to a significant increase in NO production. nih.gov Research has shown that certain this compound derivatives can effectively inhibit this LPS-induced NO production in a concentration-dependent manner. nih.gov This inhibitory action suggests that these compounds can interfere with the inflammatory cascade initiated by stimuli like LPS.

Regulation of Inflammatory Mediators (e.g., iNOS, COX-2)

The anti-inflammatory effects of this compound derivatives extend to the regulation of key pro-inflammatory enzymes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of high levels of NO and prostaglandins (B1171923), respectively, during inflammation.

Studies have demonstrated that effective derivatives can significantly suppress the expression of both iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophages. nih.gov This suppression occurs at the level of gene expression, leading to a decrease in the synthesis of these inflammatory enzymes. The reduction in iNOS and COX-2 levels, in turn, leads to a decrease in the production of their respective products, NO and prostaglandins, thereby mitigating the inflammatory response. The ability of these compounds to down-regulate the expression of both iNOS and COX-2 suggests that they may act on upstream signaling pathways that control the expression of these pro-inflammatory genes. nih.gov

Antimicrobial Activities

The integration of the morpholine (B109124) ring, a common pharmacophore in medicinal chemistry, with a pyrimidinone core suggests potential for antimicrobial efficacy. Investigations into related heterocyclic compounds have laid the groundwork for assessing the specific antibacterial and antifungal spectrum of this compound derivatives.

Antibacterial Spectrum and Efficacy

Derivatives of pyrimidine and morpholine have independently shown notable antibacterial action. For instance, various synthesized imidazole (B134444) derivatives have demonstrated significant activity against bacteria such as Bacillus subtilis and Klebsiella pneumoniae. nih.gov Other research on 5-substituted 1-methyl-4-nitro-1H-imidazoles found potent activity against Gram-positive bacteria, with a minimal inhibitory concentration (MIC) value of ≤8 µg/mL for the most effective compound. nih.gov Furthermore, certain derivatives in this class were four times more active than metronidazole (B1676534) against clinical isolates of H. pylori (MIC = 2 µg/mL). nih.gov Studies on other heterocyclic structures, such as (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, have shown potent efficacy against multidrug-resistant Gram-positive bacteria, with MIC values as low as 2 µg/mL. nih.gov These findings encourage the exploration of this compound derivatives against a similar spectrum of bacterial pathogens.

Table 1: Antibacterial Activity of Related Heterocyclic Compounds

| Compound Class | Bacterial Strain | Efficacy (MIC) |

|---|---|---|

| 5-substituted 1-methyl-4-nitro-1H-imidazoles | Gram-positive bacteria | ≤8 µg/mL |

| 5-substituted 1-methyl-4-nitro-1H-imidazoles | Helicobacter pylori | 2 µg/mL |

Note: This table presents data from related heterocyclic compounds to indicate the potential areas of investigation for this compound derivatives.

Antifungal Efficacy

The morpholine moiety is a key component of known agricultural and clinical antifungal agents like fenpropimorph (B1672530) and amorolfine, which act by inhibiting ergosterol (B1671047) biosynthesis. nih.gov This established antifungal activity of the morpholine ring is a strong rationale for investigating this compound derivatives. Studies on silicon-incorporated morpholine analogues have shown potent, broad-spectrum antifungal activity against various human pathogens, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger. nih.gov Similarly, research into 5-imino-4-thioxoimidazolidin-2-one derivatives found that some possess significant activity against C. albicans. nih.gov The azole class of antifungals, which often feature heterocyclic rings, also demonstrates potent inhibition of fungal growth, with some novel triazole agents showing promising efficacy against both sensitive and resistant C. albicans strains. mdpi.com

Table 2: Antifungal Activity of Morpholine Analogues and Related Compounds

| Compound Class | Fungal Pathogen | Activity Metric |

|---|---|---|

| Sila-morpholine Analogue 24 | Candida spp., C. neoformans, A. niger | MIC values lower than fenpropimorph |

| 5-imino-4-thioxoimidazolidin-2-ones | Candida albicans | Significant inhibition |

Note: This table shows the efficacy of related morpholine and heterocyclic structures, suggesting the potential antifungal profile of this compound derivatives.

Anti-platelet Aggregation Properties

The mechanism of anti-platelet aggregation is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins and thromboxane. The anti-inflammatory properties of pyrimidine derivatives suggest a potential role in modulating platelet activity.

Cyclooxygenase Inhibition in In Vitro Models

Recent studies have highlighted the potential of pyrimidine derivatives as anti-inflammatory agents through the inhibition of cyclooxygenase, particularly the inducible isoform, COX-2. nih.gov A 2023 study on morpholinopyrimidine derivatives demonstrated that certain compounds in this class can dramatically reduce the expression of COX-2 mRNA and protein in macrophage cells stimulated by lipopolysaccharide (LPS). scispace.com Molecular docking studies further revealed a strong binding affinity of these derivatives for the active site of the COX-2 enzyme. scispace.com Other research focusing on different pyrimidine derivatives also identified compounds with high selectivity for COX-2, with inhibitory activity comparable to or outperforming the established anti-inflammatory drug meloxicam. nih.gov While these studies did not specifically test this compound, they strongly support the hypothesis that this scaffold could yield potent and selective COX-2 inhibitors.

Table 3: Cyclooxygenase Inhibition by Related Pyrimidine Derivatives

| Compound Series | Target | Key Finding |

|---|---|---|

| Morpholinopyrimidine derivatives | COX-2 | Significant reduction in COX-2 protein and mRNA expression. scispace.com |

| Pyrimidine derivatives (L1, L2) | COX-2 | High selectivity towards COX-2, comparable to meloxicam. nih.gov |

Note: This table summarizes findings on related pyrimidine structures, indicating the potential for this compound derivatives to act as COX inhibitors.

Modulatory Activities in the Central Nervous System

The morpholine ring is a valuable heterocycle in the development of drugs for the central nervous system (CNS) due to its physicochemical properties that can improve brain permeability. nih.gov Its inclusion in the this compound structure makes this class of compounds intriguing for neurological applications.

Receptor Modulation in Neurological Contexts

The morpholine moiety is found in compounds designed to modulate various CNS receptors, including serotonin (B10506) (5-HT) and metabotropic glutamate (B1630785) (mGlu) receptors, which are implicated in mood and neurodegenerative disorders. nih.gov For example, the N-morpholinoethyl moiety has been important for selectivity in inverse agonists of the 5-HT₂A serotonin receptor. nih.gov While not pyrimidinones, related quinazolin-4-one derivatives have been synthesized and evaluated as negative allosteric modulators (NAMs) of the mGlu7 receptor, showing potential antipsychotic-like activity. nih.gov One such compound, ALX-171, demonstrated an IC₅₀ of 6.14 µM for the mGlu7 receptor and was effective in animal models assessing positive and cognitive symptoms of schizophrenia. nih.gov The established role of the morpholine scaffold in CNS-active compounds provides a strong basis for investigating this compound derivatives for their potential to modulate key neurological receptors.

Table 4: CNS Receptor Modulation by Related Heterocyclic Compounds

| Compound Class | Receptor Target | Biological Activity |

|---|---|---|

| Quinazolin-4-one derivative (ALX-171) | mGlu7 | Negative Allosteric Modulator (IC₅₀ = 6.14 µM). nih.gov |

Note: This table includes data from compounds with similar structural motifs or therapeutic targets to highlight the potential neurological activities of this compound derivatives.

Impact on Neurodegenerative Disease Pathways in Preclinical Studies

While direct preclinical studies on this compound and its specific impact on neurodegenerative disease pathways are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has shown significant promise in targeting key pathological mechanisms of diseases like Alzheimer's and Parkinson's. The structural motifs present in this compound, namely the pyrimidine core and the morpholine substituent, are features of compounds that have been investigated for neuroprotective effects.

Alzheimer's Disease:

Preclinical research has identified several pyrimidine derivatives as potential multi-target agents for Alzheimer's disease. nih.govresearchgate.net These compounds often aim to address the multifaceted nature of the disease by interacting with more than one pathological pathway. nih.gov Key areas of investigation for pyrimidine derivatives in Alzheimer's disease models include:

Cholinesterase Inhibition: A significant number of 2,4-disubstituted pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govsigmaaldrich.com Reduced acetylcholine levels are a well-established feature of Alzheimer's disease. For instance, the compound N-benzyl-2-thiomorpholinopyrimidin-4-amine has been identified as a potent cholinesterase inhibitor. sigmaaldrich.com

Amyloid-β Aggregation Inhibition: The aggregation of amyloid-β (Aβ) peptides into plaques is a hallmark of Alzheimer's disease. Certain pyrimidine derivatives have been shown to inhibit this process. nih.gov For example, N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine demonstrated good inhibition of Aβ fibril aggregation induced by AChE. nih.gov

γ-Secretase Modulation: Pyrimidine derivatives have been explored as modulators of γ-secretase, an enzyme involved in the production of Aβ peptides. nih.govgoogle.com Modulating this enzyme's activity could potentially reduce the formation of toxic Aβ species. nih.gov

Microtubule Stabilization: A class of triazolopyrimidines has shown efficacy in mouse models of Alzheimer's by stabilizing microtubules, which are crucial for normal neuronal function and are compromised by the tau pathology seen in the disease. technologypublisher.com These compounds were also found to reduce the formation of amyloid plaques and tau tangles. technologypublisher.com

Parkinson's Disease:

In the context of Parkinson's disease, research into pyrimidine derivatives has focused on their potential to inhibit monoamine oxidase B (MAO-B). This enzyme is involved in the degradation of dopamine (B1211576), and its inhibition can help to increase dopamine levels in the brain, thereby alleviating some of the motor symptoms of the disease. A study on propargyl-containing 2,4,6-trisubstituted pyrimidine derivatives found that they were reversible and selective inhibitors of the MAO-B isoform. researchgate.netresearchgate.net

The following table summarizes the preclinical findings for different classes of pyrimidine derivatives in the context of neurodegenerative diseases.

| Derivative Class | Target Pathway/Mechanism | Disease Model/Assay | Key Findings |

| 2,4-Disubstituted Pyrimidines | Cholinesterase Inhibition | In vitro enzyme assays | Identification of potent AChE and BuChE inhibitors. nih.govsigmaaldrich.com |

| 2,4-Disubstituted Pyrimidines | Aβ-Aggregation Inhibition | In vitro aggregation assays | Inhibition of AChE-induced Aβ fibril formation. nih.gov |

| Piperazinyl Pyrimidines | γ-Secretase Modulation | Cellular assays | Potent and selective inhibition of Aβ42 production. nih.gov |

| Triazolopyrimidines | Microtubule Stabilization | Mouse model of AD | Reduced neuronal cell death and tau tangle formation. technologypublisher.com |

| Propargyl-Containing Pyrimidines | MAO-B Inhibition | In vitro enzyme assays | Reversible and selective inhibition of MAO-B. researchgate.net |

Other Investigated Biological Activities

Beyond the central nervous system, derivatives of pyrimidine, including those with morpholine substitutions, have been extensively investigated for a variety of other biological activities in preclinical settings.

Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. These compounds have been shown to target key inflammatory mediators. For example, certain pyrimidine derivatives act as selective COX-2 inhibitors, an enzyme involved in inflammation and pain. It is suggested that COX-2 plays a role in the pathogenesis of several degenerative diseases, including Alzheimer's and Parkinson's disease. nih.gov

Anticancer Activity: The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents. researchgate.netwjarr.com Numerous pyrimidine analogues have been approved for clinical use in cancer therapy. drugbank.com Preclinical studies have demonstrated that pyrimidine derivatives can exert their anticancer effects through various mechanisms, including:

Inhibition of kinases involved in cancer cell signaling pathways. acs.orgmdpi.com

Antimetabolite activity, interfering with the synthesis of nucleic acids. drugbank.com

Antimicrobial Activity: Pyrimidine derivatives have also been evaluated for their efficacy against a range of microbial pathogens. Research has shown that certain substituted pyrimidines exhibit significant antibacterial and antifungal properties. researchgate.netwjarr.com For instance, a series of 2,4,6-trisubstituted pyrimidines showed notable antibacterial activity against Bacillus pumilus and Escherichia coli. researchgate.net

The diverse biological activities of pyrimidine derivatives are summarized in the table below.

| Biological Activity | Mechanism of Action/Target | Examples of Investigated Derivatives |

| Anti-inflammatory | COX-2 Inhibition | Substituted pyrimidines |

| Anticancer | Kinase Inhibition, Antimetabolite Activity | Various pyrimidine analogues |

| Antimicrobial | Inhibition of bacterial cell division | 2,4,6-Trisubstituted pyrimidines |

Molecular Mechanisms of Action and Target Identification for 5 Methyl 2 Morpholinopyrimidin 4 One Analogues

Kinase Inhibition Profiles

The pyrimidine (B1678525) core is a well-established scaffold in the development of kinase inhibitors. The morpholine (B109124) group, in particular, often plays a crucial role by forming key hydrogen bonds within the ATP-binding pocket of various kinases, contributing to the inhibitory activity of the compounds.

The Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. researchgate.netacs.org Morpholinopyrimidine derivatives have been identified as potent inhibitors of this pathway.

The morpholine moiety is a key pharmacophore for PI3K inhibitory activity, often forming a critical hydrogen bond with the hinge region residue Val851 in the ATP binding site of PI3Kα. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrimidine core can produce potent and selective PI3K inhibitors or dual PI3K/mTOR inhibitors. nih.govnih.gov For instance, a series of 2-morpholino-pyrimidine derivatives with sulfonyl side chains at the C4 position were developed, leading to the identification of a compound with high inhibitory activity against PI3Kα (IC50 = 20 nM) and mTOR (IC50 = 189 nM). nih.gov This dual inhibition effectively suppresses AKT phosphorylation and demonstrates excellent antiproliferative effects in cancer cell lines. nih.gov

Further studies on trisubstituted morpholinopyrimidines found them to be 1.5 to 3 times more potent than the well-characterized PI3K inhibitor ZSTK474. acs.orgfrontiersin.org Another series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives also showed moderate inhibitory activity against PI3Kα, with the most promising compound exhibiting IC50 values between 6.02 and 10.27 μM against four different cancer cell lines. researchgate.netresearchgate.net

| Compound Class | Target(s) | Key Findings | Reported Activity (IC50) | Source |

|---|---|---|---|---|

| 2-Morpholino-pyrimidine with C4 sulfonyl side chain (Compound 26) | PI3Kα, mTOR | Potent dual inhibitor with strong antiproliferative effects. | PI3Kα = 20 nM, mTOR = 189 nM | nih.gov |

| Trisubstituted morpholinopyrimidines | PI3K | Demonstrated 1.5-3x greater potency than ZSTK474 in inhibiting AKT phosphorylation. | Not specified | acs.orgfrontiersin.org |

| 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (Compound 8d) | PI3Kα | Moderate enzymatic inhibition and excellent cytotoxicity against four cancer cell lines. | 6.02–10.27 μM (cell lines) | researchgate.netresearchgate.net |

| Sulfonyl-substituted morpholinopyrimidine (Compound 6) | PI3Kα | Cyclopropyl substitution on the sulfone chain improved cellular phosphorylation of AKT. | <20 nM | nih.gov |

The RAF kinases (A-RAF, B-RAF, C-RAF) are key components of the MAPK/ERK signaling pathway, which is crucial for regulating cell proliferation and survival. mdpi.com Mutations in B-RAF are linked to numerous cancers, making it a significant therapeutic target. mdpi.com While direct studies on 5-Methyl-2-morpholinopyrimidin-4-one analogues as RAF inhibitors are limited, the broader pyrimidine scaffold has been successfully employed to develop potent B-RAF inhibitors. nih.gov Strategies such as scaffold hopping have been used, where a known kinase inhibitor core like pyrazolo[1,5-a]pyrimidine (B1248293) was replaced with thienopyrimidine scaffolds to generate novel B-RAF inhibitors. nih.gov This indicates the potential of pyrimidine-based structures, including morpholinopyrimidines, to be adapted for RAF kinase inhibition. These inhibitors typically function as ATP-competitive agents, binding to the active (DFG-in) or inactive (DFG-out) conformation of the kinase. mdpi.com

The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that is the primary cause of chronic myeloid leukemia (CML). nih.govresearchgate.net The development of tyrosine kinase inhibitors (TKIs) targeting Bcr-Abl has revolutionized CML treatment. Pyrimidine-based scaffolds are a cornerstone of TKI development. For example, imatinib, the first successful Bcr-Abl inhibitor, is a 2-phenylaminopyrimidine derivative. acs.org

Research into other pyrimidine-containing structures has yielded potent Bcr-Abl inhibitors. Pyrido[2,3-d]pyrimidine derivatives, for instance, have shown high potency. The compound PD180970 potently inhibited the autophosphorylation of p210Bcr-Abl with an IC50 value of 5 nM and the kinase activity of recombinant Abl with an IC50 of 2.2 nM. nih.gov Studies on 4,6-disubstituted pyrimidines have also identified compounds that act as allosteric, non-ATP competitive inhibitors targeting the myristate binding site of Bcr-Abl. mdpi.com One optimized compound from a thieno[2,3-d]pyrimidines series displayed an EC50 of 48 nM for inhibiting cellular Bcr-Abl activity. mdpi.com These findings underscore the adaptability of the pyrimidine core for creating Bcr-Abl inhibitors with different mechanisms of action.

| Compound Class | Target | Mechanism | Reported Activity | Source |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine (PD180970) | p210Bcr-Abl (in vitro) | ATP-competitive | IC50 = 5 nM | nih.gov |

| Pyrido[2,3-d]pyrimidine (PD180970) | recombinant Abl | ATP-competitive | IC50 = 2.2 nM | nih.gov |

| Thieno[2,3-d]pyrimidine (Compound 14d) | Bcr-Abl (cellular) | Allosteric (myristate site) | EC50 = 48 nM | mdpi.com |

| (Phenylamino)pyrimidine-1,2,3-triazole (Compound 2g) | K562 cell line (Bcr-Abl+) | ATP-competitive (predicted) | IC50 = 1.0 - 7.3 μM range for active compounds | f1000research.com |

The complexity of signaling pathways in diseases like cancer has driven the development of inhibitors that can modulate multiple targets simultaneously. Pyrimidine derivatives have been explored as scaffolds for dual-target inhibitors.

A series of 2,5-diamino-4-pyrimidinol derivatives were identified as dual inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) and Death-Associated Protein Kinase-1 (DAPK1). nih.gov Both kinases are implicated in cancer progression, and their dual inhibition presents a potential therapeutic strategy. nih.gov The most potent compound in this series, 6e, exhibited broad-spectrum antiproliferative activity and an IC50 value of 1.97 µM against M-NFS-60 cells. nih.gov

Furthermore, pyrimidine derivatives have been investigated as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and AKT. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth. Certain pyrrolo-thieno-pyrimidine derivatives were found to have high potency against both VEGFR-2 and AKT, with one compound showing inhibitory activities of IC50 = 0.075 µM for VEGFR-2 and 4.60 µM for AKT.

Interaction with Inflammatory Enzymes (iNOS and COX-2)

Chronic inflammation is associated with various diseases, and key mediators include nitric oxide (NO) and prostaglandins (B1171923) (PGs), produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. mdpi.commdpi.com Certain morpholinopyrimidine derivatives have been shown to possess significant anti-inflammatory properties by targeting these enzymes. mdpi.commdpi.comf1000research.com

In a study using LPS-stimulated RAW 264.7 macrophage cells, several 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were evaluated. mdpi.com Two compounds, designated V4 and V8, were identified as the most active, inhibiting NO production at non-cytotoxic concentrations. mdpi.comf1000research.com Further investigation revealed that these compounds dramatically reduced the mRNA and protein expression of both iNOS and COX-2. mdpi.commdpi.comf1000research.com Molecular docking studies suggested a strong affinity of these compounds for the active sites of iNOS and COX-2, where they form hydrophobic interactions. mdpi.comf1000research.com This dual inhibition of iNOS and COX-2 highlights a potential therapeutic strategy for managing inflammation-associated disorders. mdpi.com

Engagement with Other Specific Molecular Targets (e.g., NAPE-PLD)

Beyond kinases and inflammatory enzymes, pyrimidine-based structures have been developed to target other specific enzymes, such as N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). acs.org NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide.

A high-throughput screening campaign led to the discovery of a pyrimidine-4-carboxamide (B1289416) hit, which was subsequently optimized to create LEI-401, the first potent and selective NAPE-PLD inhibitor. acs.org Structure-activity relationship studies on this series of pyrimidine-4-carboxamides were crucial for its development. The replacement of a morpholine substituent with an (S)-3-hydroxypyrrolidine group increased the inhibitory activity by 10-fold, resulting in LEI-401 being a nanomolar potent inhibitor with drug-like properties. acs.org This compound serves as a valuable pharmacological tool for investigating the function of NAPE-PLD in vitro and in vivo. acs.org

Receptor Binding Characterization

The receptor binding characteristics of analogues of this compound have been investigated, primarily focusing on their interaction with enzymes associated with the inflammatory response. Molecular docking studies have been instrumental in elucidating the binding modes and affinities of these compounds, particularly with inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Research into a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives has identified specific compounds with significant binding affinities for iNOS and COX-2. nih.gov These enzymes are key mediators in the inflammatory pathway, and their inhibition is a critical therapeutic target. nih.gov The binding interactions of two of the most potent compounds, designated as V4 and V8, have been characterized through computational analysis. nih.gov

The molecular docking results indicate that these morpholinopyrimidine derivatives fit within the active sites of both iNOS and COX-2, engaging in various non-covalent interactions that are crucial for their inhibitory activity. nih.gov

Detailed Research Findings

Molecular docking studies have revealed that compounds V4 and V8 exhibit strong binding affinities for both iNOS and COX-2. nih.gov The calculated binding free energies suggest a stable interaction between the ligands and the enzymes. nih.gov

For the iNOS enzyme, compound V4 was found to form hydrogen bonds with the amino acid residue Arg375. nih.gov Additionally, hydrophobic interactions were observed with Ala276, Ser256, and Gln257, which further stabilize the ligand-enzyme complex. nih.gov

In the case of COX-2, compound V4 demonstrated hydrogen bonding with His226 and Asp375. nih.gov Hydrophobic interactions with Gln374 also contribute to the binding affinity. nih.gov These specific interactions highlight the molecular basis for the inhibitory potential of these this compound analogues. nih.gov

The following table summarizes the binding free energies for compounds V4 and V8 with iNOS and COX-2 as determined by molecular docking studies. nih.gov

| Compound | Target Enzyme | Binding Free Energy (kcal/mol) |

| V4 | iNOS | < -8.0 |

| V8 | iNOS | < -8.0 |

| V4 | COX-2 | < -10.0 |

| V8 | COX-2 | < -10.0 |

Structure Activity Relationship Sar Studies of 5 Methyl 2 Morpholinopyrimidin 4 One and Its Derivatives

Influence of the Morpholine (B109124) Ring on Biological Activity and Selectivity

The morpholine moiety is a widely utilized heterocyclic scaffold in medicinal chemistry, often referred to as a "privileged structure." nih.gov Its incorporation into drug candidates is primarily due to its favorable physicochemical properties, such as improving aqueous solubility, and its ability to act as a hydrogen bond acceptor through its oxygen atom. nih.gov In the context of pyrimidine-based inhibitors, the morpholine ring, typically positioned at the C2 or C4/C6 position of the pyrimidine (B1678525) core, plays a crucial role in orienting the molecule within the active site of target proteins and establishing key interactions that enhance binding affinity and selectivity.

The ability of the morpholine's oxygen atom to form hydrogen bonds with residues in the catalytic site of enzymes is a recurring theme in SAR studies. researchgate.net Furthermore, its presence can significantly modulate the pharmacokinetic properties of a compound. semanticscholar.org The replacement of the morpholine ring with other cyclic amines or acyclic substituents often leads to a marked decrease in biological activity, highlighting its importance as a pharmacophore.

The table below illustrates the impact of substituting the morpholine ring on the biological activity of representative pyrimidine-based compounds.

| Compound ID | C2-Substituent | Target/Assay | Activity (IC₅₀ or % Inhibition) |

| Analog 1 | Morpholine | Kinase A | 50 nM |

| Analog 2 | Piperidine | Kinase A | 250 nM |

| Analog 3 | Pyrrolidine | Kinase A | 600 nM |

| Analog 4 | N-methyl-ethylamine | Kinase A | >1000 nM |

| (Data is illustrative and compiled from general findings in kinase inhibitor research to demonstrate the principle of the morpholine ring's influence.) |

Impact of the Methyl Group at the C5 Position on Potency

The substitution at the C5 position of the pyrimidine ring is a critical determinant of potency and selectivity for many inhibitors. The introduction of a small, lipophilic methyl group at this position can have profound effects on the compound's interaction with its biological target.

In the development of 2,4,5-trisubstituted pyrimidine inhibitors of Cyclin-Dependent Kinase 9 (CDK9), the C5-substituent was found to be a key modulator of activity. A direct comparison between analogs bearing a C5-methyl group and those with a C5-trifluoromethyl (CF₃) group was conducted. The results demonstrated that the C5-methyl analogs were consistently more potent as CDK9 inhibitors. For example, replacing the methyl group with a trifluoromethyl group in one analog pair resulted in a 10 to 40-fold decrease in potency against CDK9. mdpi.com This suggests that the C5-methyl group engages in favorable hydrophobic interactions within a specific pocket of the kinase active site, and the larger, electron-withdrawing trifluoromethyl group may introduce steric clashes or unfavorable electronic interactions. mdpi.com

The following table presents comparative data on the effect of C5 substitution on CDK9 inhibition.

| Compound ID | C5-Substituent | R4-Substituent | CDK9 IC₅₀ (µM) | CDK2 IC₅₀ (µM) | Selectivity (CDK2/CDK9) |

| 30f | -CH₃ | 4-(dimethylamino)piperidin-1-yl | 0.035 | 0.211 | 6 |

| 30h | -CH₃ | 4-(4-methylpiperazin-1-yl)phenyl | 0.016 | 0.081 | 5 |

| 30n | -CF₃ | 4-(dimethylamino)piperidin-1-yl | 0.355 | 1.15 | 3 |

| 30o | -CF₃ | 4-(4-methylpiperazin-1-yl)phenyl | 0.612 | >25 | >41 |

| (Data sourced from studies on 2,4,5-trisubstituted pyrimidine CDK9 inhibitors. mdpi.com) |

Rational Design Based on Substituent Variations on the Pyrimidine Core

The pyrimidine ring serves as a versatile and attractive scaffold for the rational design of kinase inhibitors, largely because it can mimic the adenine (B156593) base of ATP and form key hydrogen bonds with the "hinge" region of the kinase active site. scienceopen.com Rational drug design efforts focus on strategically placing various substituents at the C2, C4, and C5 positions of the pyrimidine core to optimize interactions with different regions of the ATP-binding pocket, thereby enhancing potency and achieving selectivity against specific kinases.

The design of 2,4,5-trisubstituted pyrimidines often involves:

C2-Substituent: This position is frequently used to introduce groups that can modulate physicochemical properties or interact with the solvent-accessible region. In the case of 5-Methyl-2-morpholinopyrimidin-4-one, the morpholine ring at this position is crucial for solubility and activity, as discussed previously.

C4-Substituent: Groups at this position are often large aromatic or heteroaromatic moieties that can extend into the hydrophobic pocket behind the gatekeeper residue. Variations in the aniline (B41778) substituents at the C4 position of the pyrimidine core have been shown to significantly impact the kinase selectivity profile. nih.gov

C5-Substituent: As detailed in the previous section, this position is critical for fine-tuning potency. The introduction of a methyl group is a common strategy to occupy a small hydrophobic pocket and enhance binding affinity. mdpi.com

For example, in the design of RET kinase inhibitors, N-trisubstituted pyrimidine derivatives were developed where substituents on a central phenyl ring connected to the pyrimidine NH group formed strong hydrogen bonds with the hinge region. nih.gov Further modifications, such as introducing an ethylmorpholine group on a pyrazole (B372694) ring attached to the pyrimidine core, led to a significant increase in inhibitory activity. nih.gov This iterative process of synthesizing and testing analogs with systematic variations on the pyrimidine core allows for the development of a detailed SAR and the optimization of lead compounds.

Peripheral Substituent Effects on Efficacy and Target Specificity

In the development of pyrimidine-based kinase inhibitors, it has been observed that even minor modifications to peripheral phenyl rings can drastically alter the target selectivity profile. For instance, in a series of anilinopyrimidines, the nature and position of substituents on the aniline ring at C4 dictated the selectivity for different members of the class III receptor tyrosine kinase subfamily (e.g., KIT, PDGFRα, PDGFRβ). nih.gov Small hydrophilic substituents (like -OH or -NH₂) in the para position of the aniline ring led to less selective compounds, while other substitutions could confer high selectivity for a specific kinase. nih.gov

Similarly, in another study, the introduction of a sulfonamide-bearing side chain at the C4 position of the pyrimidine resulted in compounds with a narrower kinase inhibition profile, enhancing selectivity. acs.org The effect of peripheral substituents is also evident in RET kinase inhibitors, where changing the substitution pattern on a terminal phenyl ring could modulate activity, although in some binding poses, this ring is oriented toward the solvent front, making its substitutions less impactful. nih.gov These findings underscore the importance of exploring the chemical space around the core scaffold to fine-tune the biological activity and achieve the desired target profile.

The table below summarizes how different peripheral substituents on a 4-anilino pyrimidine scaffold can influence target kinase inhibition.

| Compound ID | 6-Position Substituent (Pyrimidine) | 4-Anilino Substituent | Primary Target(s) | Notes on Selectivity |

| Analog A | H | 3-hydroxyphenyl | EGFR | Selective for EGFR |

| Analog B | H | 4-hydroxyphenyl | EGFR, Class III RTKs, AXL | Less selective profile |

| Analog C | Phenyl | Unsubstituted | KIT, PDGFRβ | Dual inhibitor, selective over other kinases |

| Analog D | Phenylamino | Unsubstituted | PDGFRα > KIT, PDGFRβ | Different selectivity profile from Analog C |

| (Data derived from findings on anilinopyrimidine kinase inhibitors. nih.gov) |

Computational and in Silico Approaches in the Study of 5 Methyl 2 Morpholinopyrimidin 4 One

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the binding mode of a ligand to the active site of a target protein. While specific molecular docking studies on 5-Methyl-2-morpholinopyrimidin-4-one are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its potential interactions with various biological targets.

Studies on similar pyrimidine (B1678525) derivatives have demonstrated their potential to bind to a range of protein targets, including kinases and other enzymes. For instance, pyrimidine-based compounds have been identified as inhibitors of enzymes like dihydrofolate reductase (DHFR) nih.gov. The process involves preparing the 3D structure of the ligand (this compound) and the target protein, followed by a docking simulation using software like AutoDock or MOE. The results of the simulation provide a binding energy score and a visual representation of the ligand-protein interactions, such as hydrogen bonds and hydrophobic interactions.

For this compound, the morpholine (B109124) ring can act as a hydrogen bond acceptor, while the pyrimidinone core can participate in various interactions within a protein's binding site. The methyl group can contribute to hydrophobic interactions, potentially enhancing binding affinity. A hypothetical docking study would involve identifying a potential target protein and then simulating the binding of this compound to its active site to predict its binding orientation and affinity. The pyrimidine core is a common motif in kinase inhibitors, suggesting that kinases could be potential targets for this compound acs.org.

Table 1: Potential Interacting Residues in a Hypothetical Kinase Binding Site

| Interaction Type | Potential Amino Acid Residues |

|---|---|

| Hydrogen Bond | Asp, Glu, Gln, Asn, Ser, Thr |

| Hydrophobic | Val, Leu, Ile, Phe, Trp |

This table illustrates the types of amino acid residues within a kinase active site that this compound could potentially interact with based on its structural features.

Quantitative Structure-Activity Relationship (QSAR) Modelling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. QSAR models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones.

Although a specific QSAR model for this compound has not been reported, studies on derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one have demonstrated the utility of QSAR in understanding how molecular descriptors influence biological activity researchgate.netpensoft.net. For this compound, a QSAR study would involve synthesizing a series of analogues with variations in their structure and measuring their biological activity against a specific target.

The next step would be to calculate various molecular descriptors for each analogue. These descriptors can be categorized as electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a QSAR model that correlates these descriptors with the observed biological activity.

Table 2: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Type | Example Descriptors |

|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies |

| Steric | Molecular Weight, Molar Refractivity |

| Hydrophobic | LogP, Polar Surface Area |

This table provides examples of descriptors that would be calculated for a series of this compound analogues in a QSAR study. A successful QSAR model could then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds mdpi.comnih.govnih.gov.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT is a powerful tool for understanding the reactivity and stability of chemical compounds. Several studies have utilized DFT to analyze the properties of pyrimidinone derivatives researchgate.netekb.eg.

For this compound, DFT calculations can provide insights into its electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

DFT can also be used to calculate other quantum chemical parameters like ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters help in understanding the molecule's ability to donate or accept electrons in a chemical reaction. Furthermore, DFT can be employed to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface and identify regions that are prone to electrophilic or nucleophilic attack researchgate.net.

Table 3: Quantum Chemical Parameters from DFT Calculations

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO |

| Ionization Potential (I) | Energy required to remove an electron |

| Electron Affinity (A) | Energy released when an electron is added |

| Electronegativity (χ) | Tendency to attract electrons |

This table lists key quantum chemical parameters that can be calculated for this compound using DFT to predict its reactivity.

In Silico Prediction of Molecular Interactions and Target Identification

In silico target identification, also known as target fishing, is a computational approach used to predict the potential biological targets of a small molecule. This is particularly useful when the mechanism of action of a compound is unknown. Various computational methods can be employed for target fishing, including ligand-based and structure-based approaches.

For this compound, a ligand-based approach would involve comparing its structure to a database of known bioactive compounds. If the compound is structurally similar to molecules with known targets, it is inferred that it may bind to the same or similar targets. This can be done using 2D or 3D similarity searching algorithms.

A structure-based approach, such as inverse docking, involves docking the molecule of interest against a large library of protein structures. The proteins to which the molecule binds with the highest predicted affinity are considered potential targets. This method can help in identifying novel targets for the compound.

The pyrimidine scaffold is present in numerous approved drugs and bioactive molecules, suggesting that this compound could interact with a variety of biological targets mdpi.com. In silico target prediction can generate hypotheses about the potential mechanism of action of this compound, which can then be validated through experimental assays. The integration of data from multiple in silico methods can increase the confidence in the predicted targets.

Table 4: Common In Silico Target Identification Methods

| Method | Description |

|---|---|

| Ligand-Based | Comparison of the query molecule to databases of known active compounds. |

| Structure-Based | Docking of the query molecule against a panel of protein structures. |

| Pharmacophore-Based | Searching for 3D arrangements of chemical features common to known active molecules. |

This table summarizes the main computational strategies that can be used to predict the biological targets of this compound.

Future Research Directions and Therapeutic Implications

Design and Synthesis of Advanced 5-Methyl-2-morpholinopyrimidin-4-one Analogues

The synthesis of advanced analogues of this compound is a critical step in unlocking its full therapeutic potential. Drawing inspiration from synthetic strategies for other morpholinopyrimidine derivatives, a number of approaches can be envisioned. One promising strategy involves a multi-component Petasis reaction, which has been successfully employed to synthesize a series of 2-methoxy-6-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol derivatives. This approach allows for the introduction of diverse substituted phenyl groups, enabling a systematic exploration of structure-activity relationships.

Another versatile method starts with the synthesis of a key intermediate, such as 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile, which can then be further modified. The integration of various heterocycles at the 2-position of the pyrimidine (B1678525) ring, with or without spacers, has been shown to yield compounds with significant biological activity. For instance, the reaction of the hydrazinyl intermediate with substituted aldehydes can produce Schiff bases, a class of compounds that has demonstrated potent antitumor activity.

Future synthetic efforts could focus on modifications at several key positions of the this compound core:

Substitution on the pyrimidine ring: Introduction of different functional groups at the 5- and 6-positions could modulate the electronic properties and steric bulk of the molecule, potentially influencing target binding and selectivity.

Modification of the morpholine (B109124) ring: Although the morpholine ring is often incorporated to improve solubility and metabolic stability, subtle modifications, such as the introduction of substituents or its replacement with other saturated heterocycles like piperazine (B1678402) or thiomorpholine, could fine-tune the pharmacokinetic profile.

Derivatization at the 2-position: As demonstrated in related morpholinopyrimidine series, the 2-position is a key site for introducing diversity. A wide range of aromatic and heterocyclic moieties can be appended to explore interactions with different biological targets.

These synthetic strategies will be instrumental in generating a library of novel analogues for comprehensive biological evaluation.

Comprehensive Elucidation of Molecular Mechanisms in Disease Models

Understanding the molecular mechanisms by which this compound and its analogues exert their biological effects is paramount for their development as therapeutic agents. Research on related morpholinopyrimidine derivatives has revealed several potential pathways that could be relevant.

In the context of inflammatory diseases, some morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. This anti-inflammatory effect was attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at both the mRNA and protein levels. Future studies on this compound analogues should investigate their effects on these key inflammatory mediators in relevant cellular and animal models of inflammation.

In the realm of oncology, certain morpholinopyrimidine-5-carbonitriles have been identified as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, and its inhibition can lead to cell cycle arrest and apoptosis. Investigating the potential of this compound derivatives to modulate this pathway could uncover novel anticancer agents.

Future research should employ a range of techniques to dissect the molecular mechanisms of action, including:

In vitro enzyme assays: To determine the inhibitory activity against specific targets like PI3K, mTOR, iNOS, and COX-2.

Cell-based assays: To assess the effects on signaling pathways, cell proliferation, apoptosis, and cell cycle progression in relevant disease models.

Western blot analysis: To quantify the expression levels of key proteins involved in the targeted pathways.

Animal models: To evaluate the in vivo efficacy and further elucidate the mechanism of action in a physiological context.

Exploration of Polypharmacological Approaches for Complex Diseases

The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases such as cancer, neurodegenerative disorders, and chronic inflammatory conditions. Polypharmacology, the design of single chemical entities that can modulate multiple targets, is emerging as a promising strategy to address this complexity. The morpholinopyrimidine scaffold is well-suited for the development of polypharmacological agents.

The dual inhibition of PI3K and mTOR by some morpholinopyrimidine derivatives is a prime example of a polypharmacological approach to cancer therapy. By simultaneously targeting two key nodes in a crucial cancer signaling pathway, these compounds can achieve a more potent and durable antitumor effect. Similarly, the concurrent inhibition of iNOS and COX-2 by other morpholinopyrimidine analogues represents a multi-pronged strategy for combating inflammation.

Future design of this compound analogues could intentionally aim for specific polypharmacological profiles. For example, by combining structural motifs known to interact with different target classes, it may be possible to create compounds with tailored activities. This could involve designing molecules that not only inhibit key signaling pathways but also modulate other aspects of disease pathology, such as angiogenesis or immune responses.

The development of such multi-targeted agents requires a deep understanding of the structural requirements for binding to each target. Computational methods, such as molecular docking and pharmacophore modeling, will be invaluable in the rational design of these compounds.

Development of this compound as a Research Probe

Beyond their therapeutic potential, derivatives of this compound can be developed into valuable research probes to investigate biological processes. By chemically modifying the core structure to incorporate reporter tags, these molecules can be used to identify new biological targets, visualize cellular processes, and elucidate drug mechanisms of action.

One common strategy is the development of fluorescent probes. By attaching a fluorophore to a position on the this compound scaffold that does not interfere with its biological activity, the resulting probe can be used in fluorescence microscopy and flow cytometry to study its subcellular localization and interaction with cellular components. The synthesis of pyrimidine-based fluorescent probes has been successfully demonstrated, and these can be used for applications such as imaging lipid droplets within cells. nih.gov

Another powerful approach is the creation of affinity-based probes. This typically involves attaching a biotin (B1667282) tag to the molecule of interest. The biotinylated probe can then be incubated with cell lysates, and any proteins that bind to the probe can be isolated using streptavidin-coated beads. Subsequent analysis by mass spectrometry can identify these interacting proteins, thus revealing the molecular targets of the parent compound. This technique, often referred to as a "pull-down" assay, is a cornerstone of modern chemical biology for target identification and validation. nih.gov

The development of such chemical probes from the this compound scaffold would not only accelerate the understanding of its own biological activities but also provide powerful tools for the broader scientific community to study the intricate cellular pathways it modulates.

Data Tables

Table 1: Examples of Biologically Active Morpholinopyrimidine Derivatives and their Mechanisms

| Compound Class | Example Structure/Derivative | Biological Activity | Molecular Mechanism |

| Phenyl morpholinopyrimidines | 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | Anti-inflammatory | Inhibition of iNOS and COX-2 expression |

| Morpholinopyrimidine-5-carbonitriles | Schiff bases of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile | Anticancer | Dual inhibition of PI3K and mTOR; induction of apoptosis and G2/M cell cycle arrest |

Table 2: Potential Applications of this compound Based Research Probes

| Probe Type | Reporter Tag | Potential Application |

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | - Visualization of subcellular localization via fluorescence microscopy- Quantification of cellular uptake by flow cytometry |

| Affinity Probe | Biotin | - Identification of protein targets through affinity pull-down assays followed by mass spectrometry- Validation of drug-target engagement |

Q & A

Q. What are the recommended synthetic routes for preparing 5-Methyl-2-morpholinopyrimidin-4-one, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a chloropyrimidine intermediate with morpholine. For example, in related morpholine-substituted pyrimidines (e.g., 2,6-di-morpholin-4-yl-pyrimidin-4-yl derivatives), refluxing chloropyrimidines with morpholine in ethanol at 80–90°C for 12–24 hours yields the target product . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol or hexane) is critical. Monitor reaction progress using TLC and confirm purity via HPLC (>98%) and melting point analysis .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., morpholine-substituted pyrimidines in ). For instance, the morpholine protons typically appear as a multiplet at δ 3.6–3.8 ppm, while pyrimidine ring protons resonate between δ 7.0–8.5 ppm .

- FT-IR : Confirm the presence of C=O (1650–1700 cm⁻¹) and morpholine C-O-C (1100–1250 cm⁻¹) stretches .

- Mass Spectrometry : HRMS (ESI) should match the theoretical molecular ion [M+H]⁺ within 5 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms of this compound?

- Methodological Answer : Polymorphism is common in pyrimidine derivatives (e.g., reports dihedral angle variations in polymorphs). To address discrepancies:

- Perform single-crystal X-ray diffraction (SCXRD) to determine space groups and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds (2.9–3.0 Å) and π–π stacking (3.7 Å centroid distances) stabilize crystal structures .

- Compare experimental and computational (DFT) data to validate intermolecular interactions. Use software like Mercury or Olex2 for structural refinement .

Q. What strategies optimize reaction yields in the synthesis of this compound under varying conditions?

- Methodological Answer : Conduct a Design of Experiments (DoE) approach:

- Variables : Solvent (ethanol vs. DMF), temperature (60–100°C), and molar ratios (morpholine:chloropyrimidine from 1:1 to 3:1).

- Analysis : Use HPLC to quantify unreacted starting material. For example, achieved 68–78% yields in ethanol at 80–90°C with a 2:1 morpholine ratio .

- Statistical Tools : Apply ANOVA to identify significant factors (e.g., temperature and solvent polarity) affecting yield .

Q. How can researchers evaluate the stability of this compound under different storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC and LC-MS. Related pyrimidines show stability at -20°C but hydrolyze in humid conditions .

- Kinetic Analysis : Use the Arrhenius equation to predict shelf life. For example, if degradation follows first-order kinetics at 40°C, extrapolate to room temperature .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Standardize Assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and concentrations (IC50 values may vary due to cytotoxicity thresholds). used 1–10 µM ranges for pyrimidine bioactivity .

- Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., t-tests) to identify outliers or methodological biases .

Safety and Handling Protocols

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis. Short-term storage at -4°C is acceptable .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in labeled containers for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.